molecular formula C7H3ClF3N3 B2675925 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine CAS No. 877402-79-4

4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine

Cat. No. B2675925
CAS RN: 877402-79-4
M. Wt: 221.57
InChI Key: DOZBLJWPZNVVML-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine is a chemical compound with the molecular formula C7H3ClF3N3 . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of similar compounds involves adding chlorobenzene and trifluoroacetic anhydride in a reactor drum, cooling it to 0℃, and adding 2 under high agitation in batches . The mixture is then heated to 50℃, and methylsulfonic acid is added to the mixed reaction solution . The mixture is reacted for several hours at specific temperatures, cooled, and then evaporated to dryness with the sodium acetate effect .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-A]pyrazine core, which is substituted with a chloro group at the 4-position and a trifluoromethyl group at the 2-position .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, and it has been used in the synthesis of compounds similar to this compound . This reaction can be performed using a wide variety of aryl and heteroaryl boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 297.1±50.0 °C, a density of 1.69±0.1 g/cm3 at 20 °C and 760 Torr, and a pKa of -1.47±0.20 .

Scientific Research Applications

Synthesis and Derivative Formation

4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine has been studied for its reactivity and potential in synthesizing various derivatives. For instance, Tsizorik et al. (2018) explored the synthesis of 4-hydrazinylpyrazolo[1,5-а]pyrazines, obtained by reacting 4-chloropyrazolo[1,5-а]pyrazines with hydrazine hydrate. These derivatives form fused rings like 1,2,4-triazole, tetrazole, or 1,2,4-triazine, indicating the versatility of this compound in organic synthesis (Tsizorik et al., 2018).

Pharmaceutical and Biological Activity

Another aspect of research involves the exploration of its biological activities. Xu Li-feng reported the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, which have shown significant biological activities in medicine (Xu Li-feng, 2011). This indicates the potential of this compound in the development of novel pharmaceutical compounds.

Synthesis of Fused Ring Systems

Further research by Tsizorik et al. (2019) focuses on the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with the pyridine ring, leading to derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system (Tsizorik et al., 2019). Such studies highlight the potential of this compound in creating complex heterocyclic structures that could have various applications.

Catalytic Applications

Another study by Hrynyshyn et al. (2019) explores the synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines using palladium-catalyzed Suzuki–Miyaura cross-coupling. This work demonstrates the role of this compound in catalytic reactions, which is crucial in the field of synthetic chemistry (Hrynyshyn et al., 2019).

Mechanism of Action

While the exact mechanism of action for 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine is not specified in the search results, similar compounds have been found to inhibit TRKA, a receptor tyrosine kinase associated with the proliferation and differentiation of cells .

Safety and Hazards

While specific safety and hazard information for 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine is not available, similar compounds are classified as combustible and acute toxic Category 3, indicating they are toxic compounds or compounds which cause chronic effects .

Future Directions

Future research directions could include further exploration of the potential of 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine and similar compounds as TRK inhibitors, given their association with cell proliferation and differentiation . Additionally, the Suzuki–Miyaura cross-coupling reaction used in the synthesis of these compounds could be further optimized and extended to the synthesis of other biologically active molecules .

properties

IUPAC Name

4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-6-4-3-5(7(9,10)11)13-14(4)2-1-12-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZBLJWPZNVVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(F)(F)F)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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